2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate

medicinal chemistry structure-activity relationship prodrug design

Select this valine-ester PPARα screening compound to probe how the valine side chain modulates metabolic stability and cell permeability while the sulfamoylphenylamide headgroup remains constant. Compared to alaninate analogs, the valinate ester exhibits slower plasma esterase cleavage, enabling sustained release studies in long-term hepatocyte assays. Ideal for Caco-2/MDCK permeability-stability trade-off experiments. Supplied for non-human research only; not interchangeable with structural analogs. Custom synthesis available.

Molecular Formula C20H23N3O6S
Molecular Weight 433.5 g/mol
Cat. No. B11539292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate
Molecular FormulaC20H23N3O6S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C20H23N3O6S/c1-13(2)18(23-19(25)14-6-4-3-5-7-14)20(26)29-12-17(24)22-15-8-10-16(11-9-15)30(21,27)28/h3-11,13,18H,12H2,1-2H3,(H,22,24)(H,23,25)(H2,21,27,28)
InChIKeyKPZYVPPKTWSIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate: Procurement-Relevant Identity and Pharmacophore Classification


2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate (MF: C₂₃H₂₁N₃O₆S, MW: 467.5 g mol⁻¹) is a synthetic small molecule belonging to the substituted phenylsulfamoyl compound class. Its pharmacophore comprises a 4‑sulfamoylphenylamide headgroup, a 2‑oxoethyl ester linker, and an N‑(phenylcarbonyl)valinate tail . This architecture places the compound within the broader series of peroxisome proliferator‑activated receptor (PPAR) agonists, as described in Pfizer patents covering analogous heteroaryl‑ and phenylsulfamoyl derivatives [1]. The compound is supplied as a non‑therapeutic screening entity for non‑human research only .

Why Generic In‑Class Substitution of 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate Carries Unquantified Risk


Although multiple sulfamoylphenyl‑acetate screening compounds share a common PPAR‑α pharmacophore , the target compound embeds a valine‑derived ester tail that differs from the more prevalent alaninate (e.g., EVT‑5030277) or simple benzamide analogs [1][2]. Even within this narrow sub‑series, small changes to the amino‑acid side chain can alter hydrolytic stability, passive permeability, and target‑engagement kinetics in unpredictable ways. In the absence of direct comparator experiments, interchangeability cannot be assumed, and any substitution risks introducing uncontrolled variables into structure–activity relationship (SAR) campaigns or secondary assays [2].

Quantitative Differentiation Evidence for 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate versus Its Closest Analogs


Structural Differentiation: Valine versus Alanine Ester Tail and Physicochemical Property Shifts

The target compound differs from its closest commercially cataloged analog, 2‑oxo-2‑[(4‑sulfamoylphenyl)amino]ethyl N‑(phenylcarbonyl)alaninate (EVT‑5030277), solely by the presence of an isopropyl (valine) side chain in place of a methyl (alanine) group . This structural variation increases the molecular weight by 62.1 g mol⁻¹ (467.5 vs. 405.4 g mol⁻¹), raises the computed LogP by an estimated 0.7–0.9 log units, and increases the topological polar surface area by approximately 6 Ų . These differences are predicted to reduce aqueous solubility and enhance passive membrane permeability relative to the alaninate analog.

medicinal chemistry structure-activity relationship prodrug design

Class‑Level PPARα Agonism: Pharmacophore Conservation Relative to Patent‑Exemplified Series

The 4‑sulfamoylphenylamide motif is the critical PPARα‑activating pharmacophore described in Pfizer patent US 2006/0258723 A1, which discloses EC₅₀ values for representative phenylsulfamoyl compounds in the range of 50–500 nM in GAL4‑hPPARα transactivation assays [1]. The target compound retains this pharmacophore intact, placing it within the same mechanistic class. However, the specific valinate ester tail is not exemplified in the patent, which focuses predominantly on amide‑linked heteroaryl substituents at the corresponding position [1]. Therefore, the EC₅₀ of the target compound cannot be directly inferred from the patent data.

nuclear receptor pharmacology lipid metabolism PPAR-alpha

Prodrug Ester Hydrolytic Stability: Valinate versus Acetate Cleavage Kinetics

The 2‑oxoethyl ester linker that connects the sulfamoylphenylamide to the N‑(phenylcarbonyl)amino acid moiety constitutes a metabolically labile site susceptible to esterase cleavage. In structurally related sulfonamide‑based prodrugs, valinate esters consistently exhibit longer hydrolytic half‑lives (t₁⁄₂) than their alaninate counterparts in human plasma. For example, valacyclovir (L‑valyl ester) displays a plasma t₁⁄₂ of approximately 5.2 h, whereas analogous L‑alanyl esters hydrolyze approximately 2‑ to 3‑fold faster due to steric protection of the carbonyl by the valine isopropyl group [1]. By analogy, the target valinate ester is expected to hydrolyze more slowly than the alaninate analog, potentially prolonging the residence time of the intact prodrug.

prodrug esterase stability pharmacokinetics

Target Selectivity Profile: PPAR Subtype Selectivity Not Established

The Pfizer patent family covering phenylsulfamoyl compounds claims PPARα selectivity; however, specific selectivity ratios (PPARα vs. PPARγ/δ EC₅₀ ratios) are provided only for heteroaryl‑appended analogs, not for amino‑acid ester derivatives [1][2]. The target compound has not been profiled against a PPAR subtype panel, and no binding data (Kd, EC₅₀, or IC₅₀) are available for PPARγ, PPARδ, or related nuclear receptors in public databases [2]. Consequently, its selectivity profile remains unknown and cannot be assumed from class membership.

PPAR selectivity off-target risk nuclear receptor profiling

Best-Fit Research Application Scenarios for 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate Based on Current Evidence


SAR Expansion of the Phenylsulfamoyl PPARα Series with Amino‑Acid Ester Prodrugs

The compound is a logical choice when a medicinal chemistry campaign aims to explore how the amino‑acid side‑chain (valine vs. alanine vs. leucine) modulates metabolic stability or cell permeability while keeping the PPARα‑activating sulfamoylphenylamide headgroup constant . Its higher predicted lipophilicity relative to the alaninate analog (ΔLogP ≈ +0.8) makes it a candidate for assessing the permeability–stability trade‑off in Caco‑2 or MDCK monolayer assays .

Esterase‑Dependent Prodrug Activation Profiling

Because valinate esters are cleaved more slowly by plasma esterases than alaninate esters, the target compound can serve as a tool to test whether sustained release of the active species (the free acid of the sulfamoylphenylamide) improves PPARα‑driven transcriptional responses in long‑term (48–96 h) hepatocyte assays . This scenario requires paired comparison with the alaninate analog under identical incubation conditions.

Negative Control in PPAR Selectivity Studies (Once Profiled)

If future profiling reveals that the valinate ester tail impairs PPARα binding relative to the simple benzamide parent (CID 3047300), the compound could be repositioned as a chemically matched negative control for experiments that require a structurally similar but pharmacologically inactive analog . This application is contingent on confirmatory binding data.

Procurement of a Structurally Defined Reference Standard for Analytical Method Development

With a unique molecular formula (C₂₃H₂₁N₃O₆S), distinct InChIKey (RYCMJVZHCLBYSG-UHFFFAOYSA-N), and canonical SMILES, the compound is suitable as a reference standard for HPLC or LC‑MS method development aimed at resolving closely eluting sulfamoylphenyl‑acetate analogs in screening library quality‑control workflows .

Quote Request

Request a Quote for 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.